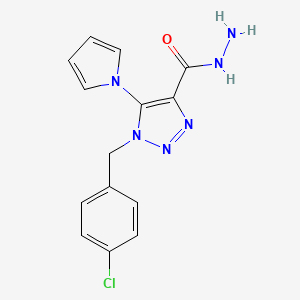

1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

Description

1-(4-Chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide is a triazole-carbohydrazide hybrid compound characterized by a 1,2,3-triazole core substituted with a 4-chlorobenzyl group at the N1 position, a pyrrole ring at the C5 position, and a carbohydrazide moiety at C2. This structural framework combines aromatic, heterocyclic, and hydrazide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

The compound’s synthesis likely involves:

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

Hydrazide Formation: Condensation of a carboxylic acid derivative with hydrazine.

Functionalization: Introduction of the 4-chlorobenzyl and pyrrole substituents via alkylation or nucleophilic substitution .

Structural confirmation typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6O/c15-11-5-3-10(4-6-11)9-21-14(20-7-1-2-8-20)12(18-19-21)13(22)17-16/h1-8H,9,16H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPKNHKWQXAJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=NN2CC3=CC=C(C=C3)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data tables and case studies.

- Molecular Formula : C14H13ClN6O

- Molecular Weight : 316.75 g/mol

- CAS Number : 1325305-26-7

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The activity of this compound was evaluated against various bacterial and fungal strains.

| Compound | Activity Type | Inhibition Rate | Reference |

|---|---|---|---|

| This compound | Antifungal | High | |

| Metronidazole Derivatives | Antibacterial | Moderate |

The compound was found to inhibit fungal growth effectively when compared to metronidazole, suggesting its potential as a novel antifungal agent.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. The compound's efficacy was tested against various cancer cell lines, showing promising results.

In vitro studies indicated that the compound exhibited cytotoxic effects comparable to established anticancer drugs such as doxorubicin.

Enzyme Inhibition

The 1,2,3-triazole ring is known for its ability to inhibit enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA). The compound's interaction with these enzymes was assessed through in vitro assays.

The compound exhibited effective inhibition of both AChE and CA-II, highlighting its potential in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring and substituents on the benzyl group significantly influence the compound's efficacy.

Key Findings:

- Chlorine Substitution : The presence of a chlorine atom in the benzyl group enhances antimicrobial activity.

- Pyrrole Integration : The pyrrole moiety contributes to increased cytotoxicity against cancer cells.

Case Studies

Several studies have focused on similar triazole compounds, providing insights into their therapeutic potential:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Compounds similar to the one showed IC50 values below 15 µM against HepG2 cells, indicating strong anticancer activity .

- Enzyme Inhibition Study : Research demonstrated that triazole-containing compounds can serve as effective inhibitors of AChE and CA-II, with IC50 values comparable to traditional inhibitors used in clinical settings .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Electron Effects : The 4-chlorobenzyl group in the target compound (electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating) in analogues, affecting electronic density and intermolecular interactions .

- Solubility : Hydroxy/methoxy substituents () enhance aqueous solubility compared to the hydrophobic chlorobenzyl-pyrrole combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.